molecular formula C12H8Cl2S2 B109981 2,2'-Dichloro diphenyl disulfide CAS No. 31121-19-4

2,2'-Dichloro diphenyl disulfide

Cat. No.: B109981
CAS No.: 31121-19-4
M. Wt: 287.2 g/mol
InChI Key: IQCDDWQDDMUOCQ-UHFFFAOYSA-N
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Description

2,2’-Dichloro diphenyl disulfide is an organic compound with the molecular formula C12H8Cl2S2. It is a white to off-white solid that is slightly soluble in chloroform, DMSO, and methanol . This compound is primarily used as an intermediate in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

2,2’-Dichloro diphenyl disulfide can be synthesized through the oxidation of thiophenol derivatives. One common method involves the reaction of 2-chlorothiophenol with iodine in the presence of a base, resulting in the formation of 2,2’-Dichloro diphenyl disulfide and hydrogen iodide as a byproduct . Another method uses hydrogen peroxide as the oxidant . Industrial production methods typically involve similar oxidative processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2,2’-Dichloro diphenyl disulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and thiophenol derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDDWQDDMUOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948181
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31121-19-4, 25338-90-3
Record name 31121-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexamethyldisilazane (4.4 ml) was added to a stirred solution of 2-chlorobenzenethiol (2.0 ml) and DMSO (3.7 ml) in dry acetonitrile at room temperature. After 2 h the white precipitate was filtered and washed (cold acetonitrile) to give the sub-title compound as a white solid (2.27 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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